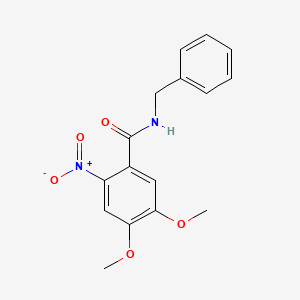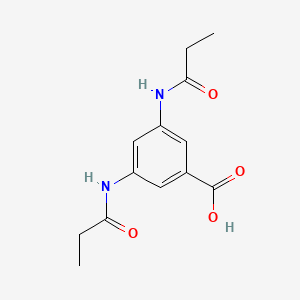
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been developed as a potential treatment for various types of cancers and autoimmune diseases.
Mécanisme D'action
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide targets several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide disrupts signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. This leads to the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells and immune cells. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, and inhibits the proliferation of cancer cells by blocking cell cycle progression. In immune cells, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide suppresses the activation and proliferation of T cells and B cells, and inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its specificity for protein kinases, which reduces the risk of off-target effects. In addition, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has shown promising results in preclinical studies, indicating its potential for clinical use. However, one limitation of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its short half-life, which may limit its efficacy in vivo. Another limitation is the potential for drug resistance to develop, which may reduce its long-term effectiveness.
Orientations Futures
There are several future directions for the development and application of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict response to N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, which may improve patient selection and treatment outcomes. Furthermore, the combination of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide with other cancer treatments or immunotherapies may enhance its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-methylbenzylamine with 2-bromo-1-(2-thienylsulfonyl)piperidine, followed by the addition of 1-(2-thienylsulfonyl)-4-piperidinecarboxylic acid and N,N-dimethylformamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. In addition, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to modulate the immune system, leading to its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-5-2-3-6-16(14)13-19-18(21)15-8-10-20(11-9-15)25(22,23)17-7-4-12-24-17/h2-7,12,15H,8-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWLZFBKEDKEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5842038.png)
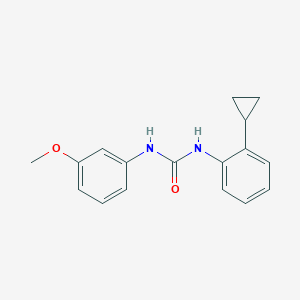
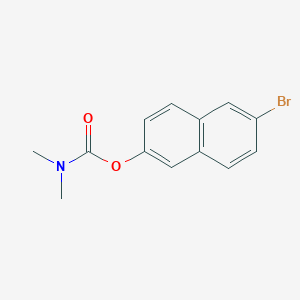

![3,4,5-trimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5842065.png)
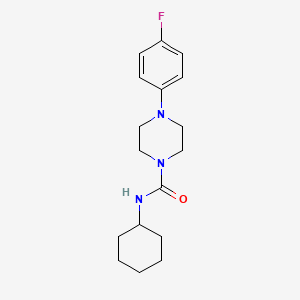
![N'-[(2-thienylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5842084.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5842088.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5842089.png)

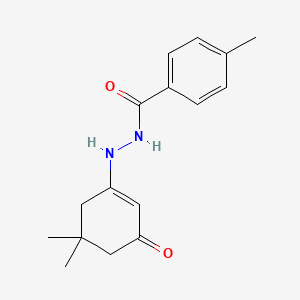
![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5842120.png)
